methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Overview
Description
The compound “methyl 5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, a 1,2,3-triazole ring, a pyrazolo[1,5-a][1,4]diazepine ring, and a carboxylate ester .
Synthesis Analysis
The synthesis of similar 1,2,3-triazole derivatives has been reported in the literature . These compounds were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of similar 1,2,3-triazole derivatives has been confirmed by various spectroscopic techniques . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring . The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar 1,2,3-triazole derivatives include “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar 1,2,3-triazole derivatives have been characterized by various spectroscopic techniques . The IR absorption spectra were characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Mechanism of Action
The mechanism of action of similar 1,2,3-triazole derivatives has been studied in the context of their inhibitory potential against carbonic anhydrase-II enzyme . Molecular docking studies suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Safety and Hazards
Future Directions
The future directions for research on similar 1,2,3-triazole derivatives could involve further optimization of the synthesis process, exploration of other potential biological activities, and detailed investigation of their mechanism of action . The development of more effective and potent derivatives is one of the most clinical challenges in modern medicinal chemistry .
Properties
IUPAC Name |
methyl 5-(3-phenyltriazole-4-carbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-27-18(26)15-10-14-12-22(8-5-9-23(14)20-15)17(25)16-11-19-21-24(16)13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDDWGTSEEBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCN(CC2=C1)C(=O)C3=CN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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